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Compound of Interest

Compound Name: Podocarpus flavanone

Cat. No.: B595561

Introduction

Podocarpusflavone A is a naturally occurring biflavonoid found in several plant species,
including those from the Podocarpus, Garcinia, and Kielmeyera genera.[1][2][3] Structurally, it
is a complex molecule composed of two flavone units linked by a carbon-carbon bond.[4] This
compound has garnered significant interest within the scientific community, particularly in drug
development, due to its diverse and potent biological activities. These activities include notable
anticancer, antioxidant, antimicrobial, and antimycobacterial properties.[4][5] This technical
guide provides a comprehensive overview of the chemical identity, physical properties,
spectroscopic data, and key experimental protocols related to podocarpusflavone A, tailored for
researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Structure

Podocarpusflavone A is classified as a [3' — 8"]-biflavonoid, meaning two flavone monomers are
linked between the 3' position of one unit and the 8" position of the other. This linkage creates a
rigid and complex three-dimensional structure that is crucial for its biological interactions. The
molecule features a 4-methoxyphenyl group and several hydroxyl groups, which influence its
solubility and capacity for hydrogen bonding with biological targets.[4]
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Identifier Value Reference
8-[5-(5,7-dihydroxy-4-
oxochromen-2-yl)-2-

IUPAC Name hydroxyphenyl]-5,7-dihydroxy- [1114]

2-(4-methoxyphenyl)chromen-

4-one
Molecular Formula Cs1H20010 [1]
Molecular Weight 552.5 g/mol [1114]
CAS Number 41583-83-9; 22136-74-9 [1][6]

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=
0)C3=C(02)C(=C(C=C30)0)
C4=C(C=CC(=C4)C5=CC(=0)
C6=C(C=C(C=C605)0)0)O

[1]

InChl Key

RBTRUVNXLDXHBJ-
UHFFFAOYSA-N

[1]14]

Section 2: Physical Properties

Podocarpusflavone A is typically isolated as a solid powder. Its solubility is a key consideration

for experimental design, particularly for in vitro and in vivo studies. While poorly soluble in

water, it demonstrates good solubility in organic solvents like dimethyl sulfoxide (DMSO) and

ethanol.
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Property Value Reference
Appearance Yellow amorphous powder [7]
Melting Point 292-296 °C [7]

DMSO: 40-50 mg/mLEthanol:

Solubleln Vivo Formulation: 1

Solubility mg/mL in 10% DMSO, 40% [5]
PEG300, 5% Tween 80, 45%
Saline

pKa (Predicted) 5.99£0.40 [6]

Section 3: Spectroscopic Data

The structural elucidation of podocarpusflavone A is confirmed through a combination of mass
spectrometry and nuclear magnetic resonance (NMR), with further characterization provided by
UV-Vis and IR spectroscopy.
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Spectroscopy

Data

Reference

Mass Spectrometry

High-Resolution ESI-MS: m/z
553.11293 [M+H]*

1H-NMR

Solvent: Pyridine-dsKey Shifts
(® ppm): Aromatic Protons
(6.10-7.80), Hydroxyl Groups
(9.20-12.50), Methoxy Group
(3.59, s)

BC-NMR

Solvent: Pyridine-dsKey Shifts
(d ppm): 182.5 (C-4), 182.4 (C-
4"), 164.8 (C-2), 164.3 (C-7),
163.9 (C-2"), 162.2 (C-5),
161.8 (C-4'), 161.7 (C-5"),
158.2 (C-9), 155.5 (C-9™),
131.6 (C-6'), 128.9 (C-2', 6"),
122.9 (C-1", 114.3 (C-3', 5",
105.4 (C-3), 104.9 (C-10),
103.1 (C-3"), 99.5 (C-6), 98.6
(C-10"), 94.4 (C-8), 55.2 (-
OCHs3)

UV-Vis

Solvent: MethanolA_max (nm):
330, 269, 224

Infrared (IR)

Medium: KBrv_max (cm~1):
3399 (O-H), 1644 (C=0,
conjugated ketone), 1606,
1556, 1504 (aromatic C=C)

Section 4: Biological Activities and Mechanisms of

Action

Podocarpusflavone A exhibits a range of biological activities, with its anticancer properties

being the most extensively studied. Its primary mechanisms of action include the inhibition of

DNA topoisomerase | and the disruption of the STAT3 signaling pathway.
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Activity Model / Assay Result Reference

) DNA Topoisomerase |
Anticancer o ICs0: 119.4 uM [6]
Inhibition

Melanoma Cell Lines ICs0: ~10 UM (p-

5
(A375, SK-MEL-1) STAT3 inhibition) ]

Tumor Cell Lines
EDso: 4.56-16.24

(DLD, KB, MCF-7, [5]
pg/mL
HEp-2)
o DPPH Radical
Antioxidant ] ECso: 12.5 pM [4]
Scavenging

Reduces H20:2-
induced apoptosis by [4]
40%

Cardioprotection
(H9c2 cells)

) ) Mycobacterium
Antimycobacterial ] MICso: 34.38 uM [4]
tuberculosis

Enterococcus faecalis,
] ) Broad spectrum
Antibacterial Pseudomonas o [4]
] activity (Sl > 15)
aeruginosa

Mechanisms of Action Visualized

Podocarpusflavone A interferes with fundamental cellular processes implicated in cancer
progression. It inhibits DNA Topoisomerase |, an enzyme critical for managing DNA topology
during replication, thereby preventing cancer cells from proliferating. Additionally, it suppresses
the STAT3 signaling pathway, which is constitutively active in many cancers and drives genes
responsible for proliferation and survival.
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DNA Replication Process

Supercoiled DNA PHRESO DNA Topoisomerase | relaxes Relaxed DNA
Podocarpusflavone A inhibits

Click to download full resolution via product page

Podocarpusflavone A inhibits DNA Topoisomerase I, halting DNA relaxation.
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Podocarpusflavone A inhibits the phosphorylation and activation of STAT3.

Section 5: Experimental Protocols
Protocol 1: Isolation and Purification from Plant Material

This protocol outlines a general method for isolating podocarpusflavone A from plant sources
like Podocarpus nakaii twigs.
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Extraction:
o Air-dry and powder the plant material (e.g., 1 kg of twigs).
o Perform reflux extraction using 80% ethanol (3 x 3.5 L).

o Combine the extracts and evaporate to dryness under reduced pressure to yield a crude
ethanol extract.

Fractionation:

o Suspend the crude extract in water and partition sequentially with solvents of increasing
polarity, such as n-hexane, ethyl acetate, and n-butanol.

o Monitor fractions using thin-layer chromatography (TLC); podocarpusflavone A is typically
enriched in the ethyl acetate fraction.

Column Chromatography:
o Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
o Elute with a gradient solvent system (e.g., chloroform-methanol).

o Collect fractions and combine those containing the target compound based on TLC
analysis.

Final Purification:

o Perform further purification on the enriched fractions using a Sephadex LH-20 column to
remove smaller impurities.

o Achieve final purity by preparative High-Performance Liquid Chromatography (HPLC) on a
C18 column.

o Lyophilize the purified fractions to obtain podocarpusflavone A as a yellow powder.
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Solvent Extraction
(e.g., Ethanol)
Crude Extract

Column Chromatography
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(Sephadex LH-20)
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(C18 Column)

Pure Podocarpusflavone A

Click to download full resolution via product page

General workflow for the isolation and purification of podocarpusflavone A.

Protocol 2: DNA Topoisomerase | Inhibition Assay (DNA
Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid
DNA by Topoisomerase |.

» Preparation of Reagents:

o

Prepare a reaction buffer: 35 mM Tris-HCI (pH 8.0), 72 mM KCI, 5 mM MgClz, 5 mM DTT,
5 mM spermidine, and 0.01% bovine serum albumin (BSA).

o

Prepare stock solutions of podocarpusflavone Ain DMSO at various concentrations. The
final DMSO concentration in the reaction should not exceed 1-2%.

Use supercoiled plasmid DNA (e.g., pBR322) at a concentration of 0.5 ug per reaction.

o

Use human DNA Topoisomerase | (1.0 unit per reaction).

o

» Reaction Setup:
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o In a microcentrifuge tube, combine the reaction buffer, 0.5 ug of pBR322 plasmid DNA,
and the desired concentration of podocarpusflavone A (or a positive control like
camptothecin).

o Initiate the reaction by adding 1.0 unit of Topoisomerase |. The final reaction volume is 20
ML.

o Include controls: (a) DNA only, (b) DNA + enzyme (no inhibitor).

e |ncubation and Termination:

o Incubate the reaction mixture at 37 °C for 30 minutes.

o Terminate the reaction by adding 5 L of stop solution (1% SDS, 0.02% bromophenol blue,
50% glyceroal).

e Agarose Gel Electrophoresis:

o Load the samples onto a 1% agarose gel containing 0.5 pg/mL ethidium bromide.

o Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated
approximately 75% of the gel length.

e Analysis:

o Visualize the DNA bands under UV light. The supercoiled (form 1) DNA migrates faster
than the relaxed (form 1) DNA.

o Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding
increase in the amount of supercoiled DNA compared to the "DNA + enzyme" control.
Quantify band intensity using densitometry to calculate 1Cso values.[8][9]

Conclusion

Podocarpusflavone A is a biflavonoid with a well-defined chemical structure and a compelling
profile of biological activities. Its physical and spectroscopic properties are well-characterized,
providing a solid foundation for its use as a research tool. The compound's mechanisms of
action, particularly its dual inhibition of DNA topoisomerase | and STAT3 signaling, make it a
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promising lead candidate for the development of novel anticancer therapeutics. The protocols
provided herein offer standardized methods for its study, facilitating further investigation into its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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